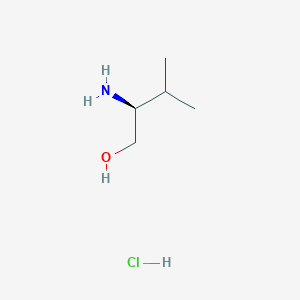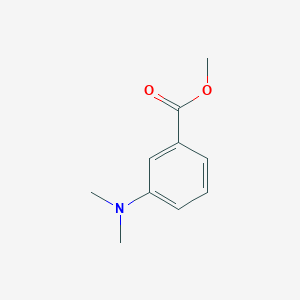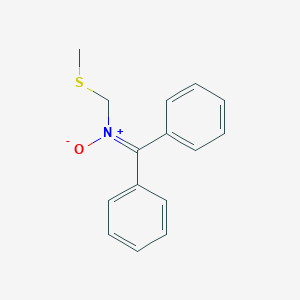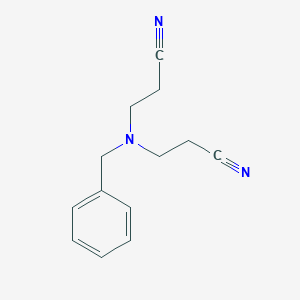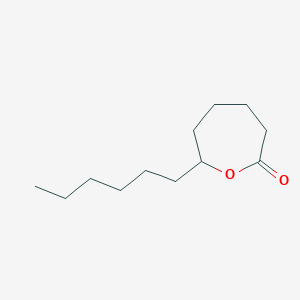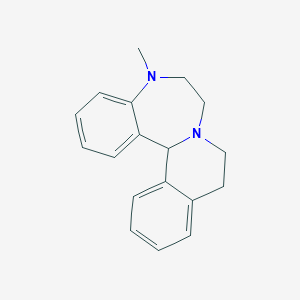
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) and is a potential therapeutic agent for various diseases.
Mécanisme D'action
TIBO acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and inhibits the reverse transcriptase enzyme of HIV-1 virus. It binds to the hydrophobic pocket of the enzyme and prevents the conversion of viral RNA into DNA. TIBO also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The neuroprotective effects of TIBO are attributed to its antioxidant properties and its ability to modulate the expression of various genes involved in neuronal survival.
Effets Biochimiques Et Physiologiques
TIBO has been shown to exhibit low toxicity and high selectivity towards its target enzymes. It has been found to have a high affinity for the reverse transcriptase enzyme of HIV-1 virus and exhibits potent antiviral activity. TIBO also exhibits cytotoxic effects on cancer cells, while sparing normal cells. The neuroprotective effects of TIBO are attributed to its ability to scavenge free radicals and prevent oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
TIBO has several advantages as a therapeutic agent. It exhibits low toxicity, high selectivity, and potent activity against its target enzymes. TIBO also shows promising results in inhibiting the growth of cancer cells and protecting neurons from oxidative stress. However, the limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus.
Orientations Futures
The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. TIBO analogs with improved solubility and bioavailability are being developed to enhance its therapeutic potential. The potential of TIBO in treating other viral infections, such as hepatitis B and C, is also being explored. The molecular mechanism of TIBO's neuroprotective effects is still not fully understood and requires further investigation.
Conclusion:
In conclusion, TIBO is a heterocyclic compound with unique properties that make it a promising therapeutic agent for various diseases. Its antiviral, anticancer, and neuroprotective properties have been extensively studied, and it exhibits low toxicity and high selectivity towards its target enzymes. The limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus. The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level.
Méthodes De Synthèse
The synthesis of TIBO involves the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpyridine in the presence of sodium hydride. The reaction produces 5-methyl-6,7-dichloro-2-(4-methylpiperazin-1-yl)-1,4-dihydroquinoxaline, which is then subjected to reduction with sodium borohydride to obtain TIBO. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
TIBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. TIBO has been found to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase enzyme. It also shows promising results in inhibiting the growth of cancer cells. TIBO has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
Numéro CAS |
19007-31-9 |
|---|---|
Nom du produit |
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20N2/c1-19-12-13-20-11-10-14-6-2-3-7-15(14)18(20)16-8-4-5-9-17(16)19/h2-9,18H,10-13H2,1H3 |
Clé InChI |
KBFMNITYIDHUPK-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
SMILES canonique |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
Synonymes |
5,6,7,9,10,14b-Hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



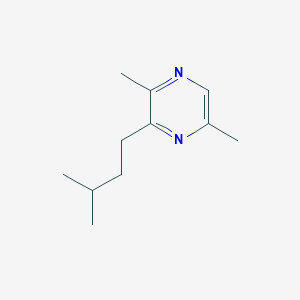

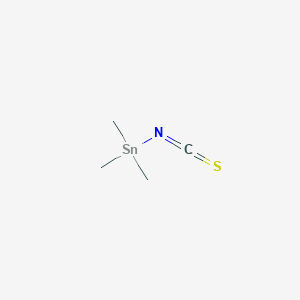
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

